molecular formula C24H18ClFO4 B11162460 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B11162460
M. Wt: 424.8 g/mol
InChI Key: FBRWRNQRNYYLRQ-UHFFFAOYSA-N
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Description

The compound 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, fluoro, methoxy, and benzyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 4-(4-methoxyphenyl) group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 7-[(2-chloro-6-fluorobenzyl)oxy] group: This step is typically carried out through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Use of continuous flow reactors: to improve reaction efficiency and scalability.

    Optimization of reaction conditions: such as temperature, solvent, and catalyst concentration to maximize yield.

    Purification techniques: such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one possesses significant anticancer properties. Studies have shown its efficacy against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. It scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid20
Quercetin30

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.

Case Study : In vitro studies reported in Phytotherapy Research highlighted that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its role in modulating inflammatory responses.

Synthetic Applications

Beyond biological applications, this compound serves as an intermediate in the synthesis of novel chromone derivatives with enhanced biological activities. Its structural features allow for further modifications, leading to compounds with tailored pharmacological profiles.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Induction of apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.

    Antioxidant activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:

The uniqueness of This compound

Biological Activity

The compound 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C23H20ClF O3
  • Molecular Weight : 404.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease and depression .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, thereby reducing inflammation in various tissues. This property is particularly beneficial in conditions like arthritis and other inflammatory diseases .

Biological Activities

The compound has been evaluated for several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of coumarin, including this compound, possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

2. Anticancer Potential

Preliminary research suggests that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors .

3. Neuroprotective Effects

Given its MAO-B inhibitory activity, the compound may offer neuroprotective benefits by enhancing dopaminergic signaling and reducing neuroinflammation, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on MAO Inhibition : A study investigated the structure-activity relationship (SAR) of various coumarin derivatives, revealing that modifications at the 7-position significantly enhanced MAO-B inhibition potency. The compound under discussion was found to have an IC50 value in the low nanomolar range against MAO-B .
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MAO-B InhibitionIncreases neurotransmitter levels
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialDisrupts microbial cell membranes
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveEnhances dopaminergic signaling

Properties

Molecular Formula

C24H18ClFO4

Molecular Weight

424.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C24H18ClFO4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

FBRWRNQRNYYLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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